![molecular formula C14H12N2O2 B14593417 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid CAS No. 61471-38-3](/img/structure/B14593417.png)
3-[(2-Phenylhydrazinylidene)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Phenylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a phenylhydrazinylidene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid typically involves the condensation of 2-phenylhydrazine with 3-formylbenzoic acid. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to a hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
3-[(2-Phenylhydrazinylidene)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Phenylhydrazine: A hydrazine derivative used in the synthesis of indoles and other heterocycles.
Hydrazones: A class of compounds formed by the condensation of hydrazines with carbonyl compounds, known for their stability and reactivity.
Uniqueness: 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid is unique due to the presence of both a benzoic acid moiety and a phenylhydrazinylidene group, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
属性
CAS 编号 |
61471-38-3 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
3-[(phenylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-6-4-5-11(9-12)10-15-16-13-7-2-1-3-8-13/h1-10,16H,(H,17,18) |
InChI 键 |
QPMSBFOOYVUUOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NN=CC2=CC(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


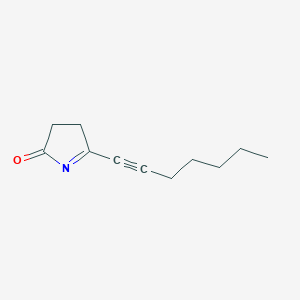
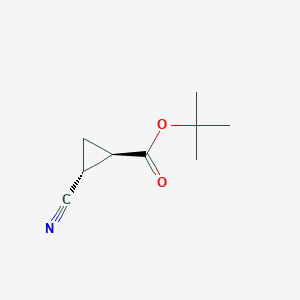
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
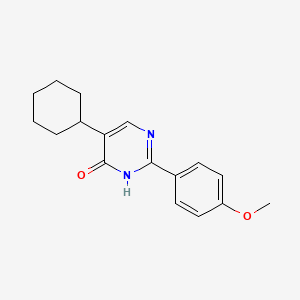
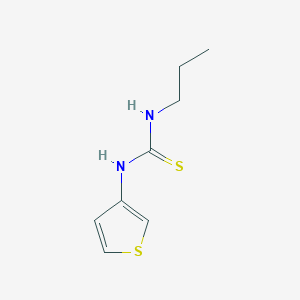

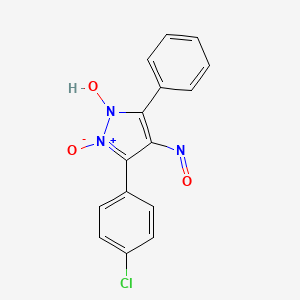
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
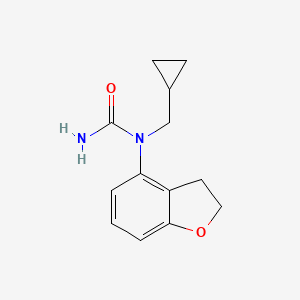
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

